molecular formula C11H14ClNO B1400116 3-Chloro-4-(cyclobutylmethoxy)aniline CAS No. 1485019-27-9

3-Chloro-4-(cyclobutylmethoxy)aniline

Cat. No. B1400116
M. Wt: 211.69 g/mol
InChI Key: ATFBKLOZKDHVIB-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclobutylmethoxy)aniline is a chemical compound that is widely used in scientific research. It belongs to the class of anilines, which are organic compounds that contain an amino group attached to an aromatic ring. This compound has gained significant attention due to its potential applications in the field of medicine and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 3-Chloro-4-(cyclobutylmethoxy)aniline is not well understood. However, it is believed to act by inhibiting certain enzymes in the body, which can lead to various physiological effects.

Biochemical And Physiological Effects

Studies have shown that 3-Chloro-4-(cyclobutylmethoxy)aniline has several biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have antitumor activity and can inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Chloro-4-(cyclobutylmethoxy)aniline in lab experiments is its potential applications in the field of medicine and pharmaceuticals. It can be used as a starting material for the synthesis of various biologically active compounds. However, one of the limitations of using this compound is that it can be toxic in high doses, and caution should be taken when handling it.

Future Directions

There are several future directions for the research on 3-Chloro-4-(cyclobutylmethoxy)aniline. One direction is to further investigate its mechanism of action and the biochemical and physiological effects it has on the body. Another direction is to explore its potential applications in the field of medicine and pharmaceuticals, particularly in the development of novel therapeutics for various diseases. Additionally, further research can be done to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.

Scientific Research Applications

3-Chloro-4-(cyclobutylmethoxy)aniline has several potential applications in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds. It has also been used as a reagent in the synthesis of novel pharmaceuticals.

properties

IUPAC Name

3-chloro-4-(cyclobutylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-6-9(13)4-5-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFBKLOZKDHVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(cyclobutylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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